(3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(pent-4-ynamido)tetrahydro-2H-pyran-2,4,5-triyltriacetate
Overview
Description
(3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(pent-4-ynamido)tetrahydro-2H-pyran-2,4,5-triyltriacetate is a useful research compound. Its molecular formula is C19H25NO10 and its molecular weight is 427.4 g/mol. The purity is usually 95%.
The exact mass of the compound N–(4–Pentynoyl) mannosamine tetraacylated (Ac4ManNAl) is 427.14784599 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Labeling and Glycoprotein Identification
N-(4-Pentynoyl)mannosamine is used for metabolically labeling sialylated glycoproteins in living animals, facilitating the identification of new biomarkers. This application is significant due to the role of sialic acids in host-pathogen recognition and as markers of embryonic and malignant tissues (Chang et al., 2009).
Biochemical Engineering of Sialic Acid
Synthetic N-acyl-modified D-mannosamines, such as N-(4-Pentynoyl)mannosamine, are metabolized to their respective N-acyl-modified neuraminic acids in vitro and in vivo. These compounds are incorporated into cell surface sialoglycoconjugates, revealing the crucial role of the N-acyl side chain of sialic acids for interaction with viruses and sialylated host cell receptors (Keppler et al., 2001).
Glycosylation Monitoring in Live Cells
Using FTIR spectroscopy, N-(4-Pentynoyl)mannosamine derivatives like tetraacetylated N-Azidoacetyl-D-Mannosamine (Ac4ManNAz) are used to monitor glycan metabolism in living cells. This method is quantitative and can be used for studying glycosylation and cell signaling (Phelan et al., 2020).
Sialic Acid Biosynthesis in Different Rat Organs
In rat studies, synthetic N-propanoyl precursors of N-(4-Pentynoyl)mannosamine have shown to modify the N-acyl moiety of neuraminic acid in vivo, demonstrating the potential for in vivo modification of sialic acids (Kayser et al., 1992).
Metabolic Glycoengineering
Metabolic glycoengineering experiments use short-chain fatty acid (SCFA)-hexosamine monosaccharide hybrid molecules, including N-(4-Pentynoyl)mannosamine derivatives. These compounds have been shown to separate metabolic flux from cytotoxicity and suppress the expression of cancer markers like MUC1 (Aich et al., 2008).
Magnetic Resonance Imaging of Macrophages
N-(4-Pentynoyl)mannosamine derivatives have been used to synthesize targetable copolymers for enhanced magnetic resonance imaging (MRI) of macrophages, showing potential for clinical MR imaging of macrophage-mediated malignancies (Zarabi et al., 2006).
Sialic Acid Metabolic Engineering for Neuroblastoma Therapy
Metabolic engineering using N-(4-Pentynoyl)mannosamine derivatives has been proposed as a strategy to reduce neuroblastoma progression and metastasis, increasing sensitivity to radiation and chemotherapeutics (Gnanapragassam et al., 2014).
Properties
IUPAC Name |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16+,17-,18-,19?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODQGPKRSTUNAT-APCIHPPFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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